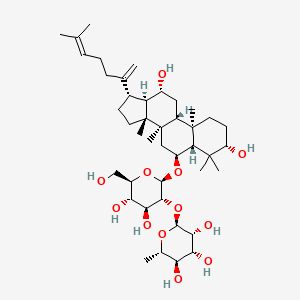
Ginsenoside Rg6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginsenoside Rg6 is a rare ginsenoside derived from ginseng, specifically black ginseng. It is a protopanaxatriol-type ginsenoside known for its significant immunosuppressive and anti-inflammatory properties . Ginsenosides are the active components in ginseng, which have been used in traditional medicine for centuries due to their various health benefits.
準備方法
合成経路および反応条件: ジンセノサイド Rg6 は、酵素変換法によって合成することができます。 これは、微生物培養物からのグリコシダーゼと植物抽出物による、ジンセノサイドの側鎖糖基の特異的な加水分解を伴います 。 例えば、ジンセノサイド Rg2 は、C17 の側鎖における脱水によって、ジンセノサイド Rg6 に変換することができます .
工業生産方法: ジンセノサイド Rg6 の工業生産は、高度なバイオテクノロジー技術の使用を伴います。 主にサッカロミセス・セレビシエにおける微生物シャシの構築が、希少なジンセノサイドの大規模生産のための有効な方法として提示されてきました 。 この方法は、希少なジンセノサイドの生合成経路に関与する主要な酵素の代謝工学を利用しています。
化学反応の分析
反応の種類: ジンセノサイド Rg6 は、脱水と加水分解を含む、様々な化学反応を受けます。 例えば、ジンセノサイド Rg6 の C-6 におけるラムノシル残基の加水分解は、ジンセノサイド Rh4 への分解につながることがあります .
一般的な試薬および条件: ジンセノサイド Rg6 を含む反応で使用される一般的な試薬には、加水分解および脱水プロセスを促進するグリコシダーゼやその他の酵素が含まれます。 条件は、通常、酵素活性を最適化する特定の pH レベルと温度を伴います。
生成される主な生成物: ジンセノサイド Rg6 を含む反応から生成される主な生成物には、ジンセノサイド Rh4 などの他のジンセノサイドが含まれます .
科学的研究の応用
Anti-Inflammatory Effects
Mechanism of Action
Research indicates that Ginsenoside Rg6 exhibits significant anti-inflammatory properties, particularly in models of sepsis. In a study involving lipopolysaccharide (LPS)-induced sepsis in mice, Rg6 administration resulted in:
- Reduced Mortality : Mice pre-treated with Rg6 showed a mortality rate of less than 10%, compared to over 80% in untreated controls .
- Cytokine Modulation : Rg6 significantly downregulated pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating the anti-inflammatory cytokine IL-10 .
Clinical Implications
The findings suggest that Rg6 could be utilized as a therapeutic agent for conditions characterized by systemic inflammation, such as sepsis and acute respiratory distress syndrome.
Anti-Cancer Properties
Induction of Apoptosis
this compound has been shown to inhibit the proliferation of cancer cells. In vitro studies on human lymphocytoma JK cells revealed:
- Cell Cycle Arrest : Rg6 caused S phase arrest in the cell cycle.
- Apoptosis Induction : Flow cytometry confirmed increased apoptosis rates, with an upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
Potential Applications in Cancer Therapy
These properties highlight Rg6's potential as an adjunctive treatment in cancer therapy, particularly for hematological malignancies.
Antibacterial Activity
Effects on Periodontal Pathogens
Recent studies have demonstrated that this compound possesses antibacterial properties against various pathogens, including those responsible for periodontal disease. Key findings include:
- Inhibition of Pathogen Growth : G-Rg6 effectively reduced the growth of P. gingivalis strains, a major contributor to periodontal disease .
- Mechanism of Action : The compound was found to modulate inflammatory responses in periodontal tissues, enhancing osteoblast differentiation while reducing matrix metalloproteinase (MMP) activity .
Platelet Function Modulation
Thrombus Formation Prevention
this compound has also shown promise in modulating platelet function:
- Inhibition of Platelet Activation : Studies indicate that G-Rg6 can inhibit human platelet activation and thrombus formation, suggesting its potential use as a natural substance for preventing thrombosis .
Summary Table of Applications
作用機序
ジンセノサイド Rg6 は、抗炎症反応の鍵となるプレーヤーであるインターロイキン-10 およびマイクロRNA-146a の誘導を通じて、その効果を発揮します 。 それは、生体内でのプロ炎症反応および重症度を負に調節し、敗血症性ショックやリポ多糖によって誘導される肺損傷などの状態における回復を促進します 。 この化合物は、核因子κB活性化やミトゲン活性化プロテインキナーゼなど、炎症シグナル伝達経路を阻害します .
6. 類似の化合物との比較
ジンセノサイド Rg6 は、その特異的なプロトパナキサトリオール構造と、有意な免疫抑制特性のために、ジンセノサイドの中でユニークです。 類似の化合物には、以下の他のジンセノサイドが含まれます:
ジンセノサイド Rg1: 神経保護および抗老化効果で知られています.
ジンセノサイド Rg2: 脱水によってジンセノサイド Rg6 に変換することができます.
ジンセノサイド Rh1: 抗炎症および抗酸化特性を示します.
ジンセノサイド Rh2: 抗がん特性で知られています.
これらの化合物は、類似の構造的特徴を共有していますが、その特定の生物学的活性と治療的応用において異なります。
類似化合物との比較
Ginsenoside Rg6 is unique among ginsenosides due to its specific protopanaxatriol structure and its significant immunosuppressive properties. Similar compounds include other ginsenosides such as:
Ginsenoside Rg1: Known for its neuroprotective and anti-aging effects.
Ginsenoside Rg2: Can be transformed into this compound through dehydration.
Ginsenoside Rh1: Exhibits anti-inflammatory and antioxidant properties.
Ginsenoside Rh2: Known for its anti-cancer properties.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications.
特性
CAS番号 |
147419-93-0 |
|---|---|
分子式 |
C42H70O12 |
分子量 |
767.0 g/mol |
IUPAC名 |
2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11,22-38,43-50H,3,10,12-19H2,1-2,4-9H3 |
InChIキー |
ZVTVWDXRNMHGNY-UHFFFAOYSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5C(=C)CCC=C(C)C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=C)CCC=C(C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
melting_point |
173 - 176 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















